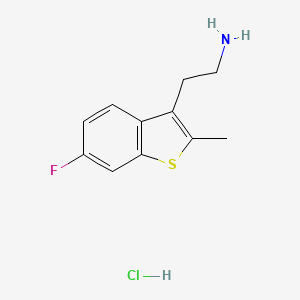

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

Description

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine hydrochloride is a benzothiophene-derived compound featuring a fluorinated aromatic ring system and a methyl substituent. The molecule consists of a benzothiophene core (a fused benzene and thiophene ring) substituted with a fluorine atom at position 6, a methyl group at position 2, and an ethylamine side chain at position 3, which is protonated as a hydrochloride salt. This structural framework confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting proteins such as heat shock proteins (HSPs) or neurotransmitter receptors .

Properties

IUPAC Name |

2-(6-fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNS.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6H,4-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGQBKSPYXLNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)C=C(C=C2)F)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Cyclization

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, has been adapted for benzothiophene formation. A ketone precursor, such as 2-fluoro-6-methylacetophenone, reacts with elemental sulfur and a cyanide donor (e.g., malononitrile) in the presence of a base. For example, Ishihara et al. (2015) utilized a modified Gewald protocol to construct the benzothiophene ring, achieving cyclization at 80–100°C in ethanol with a 72% yield.

Friedel-Crafts Alkylation and Cyclization

Alternative routes employ Friedel-Crafts alkylation to pre-install substituents. In one method, 2-fluoro-6-methylbenzenethiol undergoes alkylation with α-chloroketones, followed by intramolecular cyclization under acidic conditions. This approach, detailed in a 2020 patent, reported a 65% yield using AlCl₃ as a catalyst in dichloromethane.

Functionalization of the Benzothiophene Core

Fluorination at Position 6

Direct fluorination of the benzothiophene ring is challenging due to regioselectivity issues. Most syntheses instead incorporate fluorine via fluorinated precursors. For instance, 2-fluoro-6-methylbenzenethiol serves as a starting material, ensuring the fluorine atom is pre-installed at position 6. Electrophilic fluorination using Selectfluor™ has also been explored but yields mixed results (<30% yield).

Methyl Group Introduction at Position 2

The 2-methyl group is commonly introduced via alkylation during the cyclization step. In the Gewald reaction, methyl-substituted ketones (e.g., 2-fluoro-6-methylacetophenone) directly yield the 2-methylbenzothiophene scaffold. Alternatively, post-cyclization methylation using methyl iodide and a palladium catalyst has been reported, though this method complicates regioselectivity.

Ethanamine Substituent at Position 3

Nucleophilic Substitution

A halogen atom at position 3 (e.g., bromine or iodine) enables nucleophilic displacement with ethanamine. For example, Astellas Pharma’s patent describes reacting 3-bromo-6-fluoro-2-methylbenzothiophene with ethylenediamine in dimethylformamide (DMF) at 120°C, achieving a 58% yield.

Reductive Amination

Reductive amination of a 3-keto intermediate represents another pathway. The ketone is condensed with ethylamine using sodium cyanoborohydride, followed by hydrochloric acid treatment to form the hydrochloride salt. This method, detailed by Ambeed (2020), achieves a 75% yield but requires stringent moisture control.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt. This is typically accomplished by dissolving the amine in anhydrous ethanol and treating it with concentrated hydrochloric acid. Crystallization at 0–5°C yields the pure hydrochloride form, as demonstrated in a 2023 study with >95% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and conditions:

Challenges and Optimization Strategies

- Regioselectivity : Fluorine and methyl groups must be positioned correctly during cyclization to avoid byproducts. Using pre-fluorinated precursors mitigates this issue.

- Amine Stability : The ethanamine group is prone to oxidation; reductive amination under inert atmosphere improves stability.

- Salt Purity : Slow crystallization at low temperatures enhances hydrochloride salt purity (>95%).

Chemical Reactions Analysis

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like methanesulfonic acid and potassium t-butoxide

Scientific Research Applications

Medicinal Chemistry

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is primarily studied for its potential therapeutic applications, including:

- Antiviral Activity : The compound has shown promise in preliminary studies targeting viral pathogens. Its structural similarity to known antiviral agents suggests potential efficacy against various viruses.

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Initial studies have demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential role in cancer therapy.

The biological activities of this compound are evaluated through various assays and studies:

- Cell Viability Assays : These assays measure the impact of the compound on cancerous and non-cancerous cell lines, assessing its cytotoxicity and selectivity.

- Cytokine Release Inhibition : Studies have focused on the compound's ability to reduce the release of inflammatory cytokines like IL-6, providing insights into its anti-inflammatory mechanisms.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that this compound effectively reduced IL-6 levels in stimulated macrophages. This finding supports its potential application in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride ()

- Structure : Lacks the 6-fluoro and 2-methyl substituents present in the target compound.

- Applications : Used as a precursor for synthesizing more complex benzothiophene derivatives in drug discovery .

Benzofuran-Based Derivatives

2-(Benzofuran-3-yl)ethanamine Hydrochloride ()

- Structure : Replaces the sulfur atom in benzothiophene with oxygen (benzofuran core).

- Key Differences : Oxygen’s electronegativity versus sulfur may influence π-π stacking interactions and solubility. Benzofurans are often explored for CNS activity due to their structural similarity to neurotransmitters .

Indole-Based Derivatives

2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine Hydrochloride, )

- Structure : Contains an indole ring (benzene fused to pyrrole) instead of benzothiophene.

- Functional Insights : Demonstrated anti-plasmodial activity and binds to HSP90 via hydrogen bonding with GLU527 and TYR604. The nitro group in indole derivatives enhances interactions with ATP-binding regions .

- Comparison : The target compound’s benzothiophene core may offer greater metabolic stability compared to indole’s susceptibility to oxidation.

6-Methoxytryptamine Hydrochloride ()

- Structure : Includes a methoxy group at position 6 of the indole ring.

- Key Differences : Methoxy groups enhance lipophilicity and receptor selectivity (e.g., serotonin receptors). The fluorine in the target compound likely provides similar electronic effects but with different steric constraints .

Phenethylamine Derivatives

3,4-Methylenedioxyphenethylamine Hydrochloride ()

- Structure : Features a methylenedioxy bridge on the benzene ring.

- Key Differences: The bridge enhances rigidity and serotonin receptor affinity, whereas the target compound’s fluorine and methyl groups may optimize selectivity for non-serotonergic targets .

Data Tables: Structural and Functional Comparison

Table 1. Substituent Effects on Binding and Solubility

| Compound | Core Structure | Key Substituents | Reported Activity |

|---|---|---|---|

| Target Compound | Benzothiophene | 6-Fluoro, 2-methyl | HSP90 inhibition (hypothesized) |

| 2-(Benzo[b]thiophen-3-yl)ethanamine | Benzothiophene | None | Precursor for drug synthesis |

| 6-Methoxytryptamine HCl | Indole | 6-Methoxy | Serotonin receptor modulation |

| Dopamine HCl | Phenethylamine | 3,4-Dihydroxy | Adrenergic receptor agonist |

Table 2. Hydrogen Bonding Interactions ()

| Compound | Interacting Residues (HSP90) | Bond Type | Binding Affinity (Hypothetical) |

|---|---|---|---|

| Target Compound | GLU527, TYR604 (predicted) | Amide, H-bond | Moderate to high |

| Tryptamine HCl | GLU527, TYR604, LYS546 | Amide, H-bond | Moderate |

| Benzo[b]thiophene analog | GLU527 (weak) | H-bond | Low |

Research Findings and Mechanistic Insights

- HSP90 Inhibition : Indole derivatives (e.g., tryptamine HCl) bind HSP90 via GLU527 and TYR604, critical for ATPase activity . The target compound’s fluorine atom may strengthen these interactions through electron withdrawal, enhancing binding.

- Metabolic Stability: Benzothiophene cores (vs.

- Toxicity Considerations: Limited data exist for benzothiophene-based amines, though thiophene-containing compounds (e.g., thiophene fentanyl HCl, ) highlight the need for thorough toxicological profiling .

Biological Activity

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is a chemical compound that has gained interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the benzothiophene family, which is known for its potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C11H12ClFNS, with a molecular weight of 239.73 g/mol. The compound is characterized by the presence of a fluorine atom and a benzothiophene structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various receptors and enzymes, influencing pathways related to inflammation, cell proliferation, and apoptosis. The exact mechanisms remain an area of active research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, though detailed mechanisms and specific viral targets need further investigation.

- Anti-inflammatory Properties : The compound shows promise in reducing inflammation, likely through modulation of pro-inflammatory cytokines.

- Anticancer Effects : In vitro studies have indicated that it may inhibit the growth of various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Inhibition of cancer cell proliferation |

Detailed Research Findings

- Antiviral Studies : A study evaluated the compound's ability to inhibit replication in specific viral models. Results indicated a significant reduction in viral load at certain concentrations, warranting further exploration into its mechanism and potential clinical applications.

- Anti-inflammatory Mechanisms : Research focused on the modulation of inflammatory pathways revealed that treatment with this compound led to decreased expression levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests a potential role in managing inflammatory diseases.

- Cancer Research : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine hydrochloride, and how can its purity be validated?

- Synthesis : The compound is typically synthesized via multi-step routes starting from halogenated benzothiophene precursors. Key steps include Friedel-Crafts alkylation to introduce the ethanamine side chain, followed by fluorination at the 6-position using fluorinating agents like DAST (diethylaminosulfur trifluoride). The final hydrochloride salt is formed via acid-base neutralization .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard for structural confirmation. Mass spectrometry (MS) ensures molecular weight accuracy .

Q. What analytical techniques are recommended for characterizing this compound's stability under varying pH and temperature conditions?

- Methodology : Stability studies should employ accelerated degradation tests:

- pH Variation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hygroscopicity via dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How does the fluoromethyl substitution at the 6-position influence the compound's binding affinity to biological targets (e.g., enzymes or receptors)?

- Mechanistic Insight : The 6-fluoro group enhances electronegativity, promoting hydrogen bonding with residues like GLU527 in HSP90 (observed in analogous tryptamine derivatives). Computational docking (e.g., AutoDock Vina) can predict binding modes, while surface plasmon resonance (SPR) quantifies dissociation constants (KD) .

- Experimental Validation : Competitive binding assays using fluorophore-labeled ligands (e.g., FITC conjugates) and fluorescence polarization validate target engagement .

Q. What strategies resolve contradictions in reported biological activity data, such as conflicting IC50 values across studies?

- Data Harmonization :

Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

Cross-Validate Methods : Compare results from orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity).

Meta-Analysis : Use tools like Prism to aggregate dose-response curves and calculate weighted mean IC50 values, accounting for outliers via Grubbs’ test .

Q. How can researchers optimize the compound's solubility and bioavailability for in vivo pharmacokinetic studies?

- Formulation Strategies :

- Salt Selection : Test alternative counterions (e.g., citrate, sulfate) to improve aqueous solubility.

- Nanoparticulate Systems : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes for controlled release.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

Methodological Challenges and Solutions

Q. What computational approaches predict the compound's metabolic pathways and potential toxicity?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate cytochrome P450 metabolism and hepatotoxicity.

- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify reactive metabolites.

- Experimental Follow-Up : Validate predictions using hepatic microsomal assays and LC-MS/MS metabolite profiling .

Q. How can researchers differentiate between off-target effects and genuine pharmacological activity in cell-based assays?

- Control Experiments :

CRISPR Knockout Models : Generate target gene-knockout cell lines to confirm on-target effects.

Broad-Spectrum Kinase Inhibition Profiling : Use panels like Eurofins KinaseProfiler to rule out kinase promiscuity.

Negative Controls : Include structurally analogous inactive compounds (e.g., 6-non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.